N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base can yield 1,3,4-thiadiazole derivatives.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiadiazole derivative with butylthiol in the presence of a suitable catalyst.
Formation of the Cyclobutanecarboxamide Moiety: The final step involves the coupling of the thiadiazole derivative with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological context. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides
Uniqueness
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the butylsulfanyl group and the cyclobutanecarboxamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential for use in multiple scientific and industrial fields.
Properties
Molecular Formula |
C11H17N3OS2 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H17N3OS2/c1-2-3-7-16-11-14-13-10(17-11)12-9(15)8-5-4-6-8/h8H,2-7H2,1H3,(H,12,13,15) |
InChI Key |
JUBQUGZKGNQLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2CCC2 |
Origin of Product |
United States |
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